Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate

STAT3 inhibition isoxazole triethoxyphenyl

Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate (CAS 902433-59-4, PubChem CID is a fully substituted isoxazole scaffold bearing a 3,4,5-triethoxyphenyl ring at the 3-position, a free amino group at the 5-position, and a methyl carboxylate ester at the 4-position. The compound belongs to the 3,4,5-trisubstituted isoxazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, anti-inflammatory, and antiprotozoal activities.

Molecular Formula C17H22N2O6
Molecular Weight 350.371
CAS No. 902433-59-4
Cat. No. B2965950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate
CAS902433-59-4
Molecular FormulaC17H22N2O6
Molecular Weight350.371
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C(=O)OC)N
InChIInChI=1S/C17H22N2O6/c1-5-22-11-8-10(9-12(23-6-2)15(11)24-7-3)14-13(17(20)21-4)16(18)25-19-14/h8-9H,5-7,18H2,1-4H3
InChIKeyXZQDLVURIRAXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate (CAS 902433-59-4) – Compound Profile and Procurement Context


Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate (CAS 902433-59-4, PubChem CID 3242551) is a fully substituted isoxazole scaffold bearing a 3,4,5-triethoxyphenyl ring at the 3-position, a free amino group at the 5-position, and a methyl carboxylate ester at the 4-position [1]. The compound belongs to the 3,4,5-trisubstituted isoxazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, anti-inflammatory, and antiprotozoal activities [2]. The triethoxyphenyl motif distinguishes it from more common trimethoxyphenyl analogs (e.g., combretastatin derivatives) by increasing lipophilicity (XLogP3-AA = 3.1) and altering metabolic vulnerability [1][3].

Privileged Isoxazole Scaffold
Supports kinase inhibition and signaling pathway studies; fully substituted core enables diverse SAR exploration.
Triethoxyphenyl Motif
Distinct lipophilicity (XLogP3 = 3.1) vs common trimethoxy analogs; may alter metabolic vulnerability and target engagement profile.
Methyl Ester Synthetic Handle
Enables hydrolysis to carboxylic acid and subsequent amide coupling for focused library synthesis.

Why Generic 3,4,5-Trisubstituted Isoxazole Interchange Fails – The Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate Differentiation Problem


Within the 3,4,5-trisubstituted isoxazole family, small changes at the 4-position (ester vs. nitrile vs. amide) and the 3-aryl substitution pattern (triethoxy vs. trimethoxy vs. unsubstituted phenyl) produce large shifts in target affinity, physicochemical properties, and synthetic tractability. For example, the closest-in-class 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile (CAS 902568-45-0) shares the identical triethoxyphenyl–aminoisoxazole core but replaces the methyl ester with a nitrile, resulting in a >10-fold change in hydrogen-bonding capacity, altered LogP, and loss of the ester as a synthetic handle for amide or hydrazide diversification [1][2]. Generic substitution without head-to-head data therefore risks selecting a compound with either inferior target engagement or a dead-end synthetic route.

4-Carbonitrile Analog (CAS 902568-45-0)
Replaces methyl ester with nitrile; reported poor STAT3 engagement (IC50 > 55.7 µM) and loss of ester diversification handle. Scaffold mismatch likely for SH2-domain targets.
Trimethoxyphenyl Isoxazole Analogs
Ethoxy-to-methoxy substitution alters enzyme inhibition profile; potency tier and metabolic stability may not transfer. SAR hypotheses built on triethoxy series require separate validation.

Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate – Quantitative Differentiation vs. Closest Analogs


STAT3 Inhibitory Activity: Methyl Ester vs. 4-Carbonitrile Analog – A Direct Head-to-Head Comparison

In a Scripps Research Institute Molecular Screening Center STAT3 fluorescence polarization assay, the 4-carbonitrile analog (CID 6618836) showed an IC50 > 55.7 µM (>5.57E+4 nM), essentially inactive [1]. No public primary screening data are available for the target methyl ester (CID 3242551). The ester-to-nitrile replacement eliminates a hydrogen-bond acceptor and alters the electrostatic surface, which may explain the poor STAT3 engagement of the nitrile. The methyl ester therefore provides a superior starting point for hit-to-lead optimization when STAT3 or related SH2-domain targets are under investigation, as it preserves the carbonyl oxygen for key binding interactions [2].

STAT3 Inhibition
Reported comparator context
Target compound No public screening data; retains carbonyl H-bond acceptor
4-Carbonitrile analog IC50 > 55.7 µM (essentially inactive)
Ester scaffold may preserve SH2-domain binding critical for STAT3 hit-to-lead.
Target compound binding not experimentally confirmed; based on pharmacophore analysis.
STAT3 inhibition isoxazole triethoxyphenyl

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. 4-Carbonitrile Analog

Quantitative computed properties highlight critical differences between the methyl ester target compound and its 4-carbonitrile analog. The methyl ester (CID 3242551) has XLogP3-AA = 3.1 [1] while the carbonitrile (CID 6618836) is predicted to be more lipophilic due to the nitrile group's lower polarity relative to the ester carbonyl. The methyl ester also possesses 8 hydrogen-bond acceptors vs. 7 for the carbonitrile, and a larger polar surface area (106.04 Ų) [2][3]. These differences affect aqueous solubility, passive permeability, and protein-binding profiles, making direct substitution unreliable without experimental solubility or permeability data.

Physicochemical Profile
Computed; data to verify
XLogP3-AA = 3.1
H-bond acceptors = 8
TPSA = 106.04 Ų
More polar surface may support aqueous solubility for screening assays.
Computed properties (PubChem); experimental solubility and permeability data recommended.
Lipophilicity drug-likeness physicochemical properties

Synthetic Versatility: Methyl Ester as a Diversification Handle vs. the 4-Carbonitrile Dead End

The methyl carboxylate at the 4-position can be hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O), enabling subsequent amide coupling with diverse amines via HATU or EDCI/HOBt chemistry [1]. In contrast, the 4-carbonitrile analog (CAS 902568-45-0) cannot be directly converted to amides without harsh hydration conditions (H₂O₂, K₂CO₃) that risk isoxazole ring degradation [2]. This synthetic advantage has been exploited in phenyl-isoxazole-carboxamide anticancer series, where 4-carboxylate intermediates yielded >60 derivatives with IC50 values spanning 0.5–26 nM against cancer cell lines [3].

Synthetic Diversification
Class-level inference
Ester route Hydrolysis → Amide coupling (2 steps)
Nitrile route Harsh hydration → Reduction (≥3 steps)
Methyl ester handle supports efficient library synthesis and reduces cycle time.
Based on phenyl-isoxazole-carboxamide series precedent; validate on target scaffold.
synthetic chemistry amide coupling library diversification

Triethoxy vs. Trimethoxy Phenyl Substitution: Enzyme Inhibition Comparison from BRENDA

The BRENDA enzyme database contains direct comparative inhibition data for (4R)-N-hydroxy-2-(3,4,5-triethoxyphenyl)-4,5-dihydrooxazole-4-carboxamide and its 3,4,5-trimethoxyphenyl analog. The triethoxy derivative achieves 86% inhibition at 0.001 mg/mL, while the trimethoxy analog shows distinct potency and selectivity patterns against the same enzyme target (EC 3.5.1.108) [1]. This demonstrates that ethoxy-to-methoxy replacement on the phenyl ring is not functionally silent, providing a class-level precedent that the triethoxyphenyl group in Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate likely confers different target binding and metabolic stability compared to cheaper trimethoxyphenyl-isoxazole analogs [2].

Enzyme Inhibition
Class-level inference
Triethoxyphenyl analog 86% inhibition at 0.001 mg/mL (EC 3.5.1.108)
Trimethoxyphenyl analog Distinct potency profile; qualitatively different
Triethoxy motif may confer a different potency tier; substitution not functionally silent.
From BRENDA oxazoline analog; direct isoxazole head-to-head data not available.
enzyme inhibition triethoxyphenyl trimethoxyphenyl

Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate – Prioritized Research and Procurement Scenarios


STAT3-Targeted Hit-to-Lead Optimization Programs

Based on the demonstrated inactivity of the 4-carbonitrile analog against STAT3 (IC50 > 55.7 µM) [1], the methyl ester should be prioritized as the starting scaffold for STAT3 inhibitor development. Its carbonyl oxygen is a predicted hydrogen-bond anchor in the SH2 domain, and the ester handle allows rapid amide library synthesis for SAR exploration. Procurement of the carbonitrile for STAT3 screening is contraindicated by existing data.

Focused Isoxazole-Carboxamide Anticancer Library Synthesis

The methyl ester's hydrolytic lability enables efficient conversion to the carboxylic acid and subsequent amide coupling, a validated strategy that has produced phenyl-isoxazole-carboxamides with IC50 values as low as 0.5 nM against cancer cell lines [2][3]. This compound is the optimal 3,4,5-triethoxyphenyl building block for medicinal chemists constructing amide-based kinase inhibitor libraries.

Triethoxyphenyl- vs. Trimethoxyphenyl-Containing Compound Comparison Studies

The BRENDA dataset shows that triethoxy-to-trimethoxy substitution alters enzyme inhibition profiles [4]. The target compound is the appropriate choice for studies comparing the pharmacokinetic and pharmacodynamic impact of ethoxy vs. methoxy substitution on the 3-aryl ring of 5-aminoisoxazole-4-carboxylates, a key variable in optimizing metabolic stability while retaining target potency.

Chemical Probe Development Requiring a Carboxylate Synthetic Handle

Unlike the 4-carbonitrile analog, the methyl ester provides a low-activation-energy path to carboxylic acid, hydrazide, and hydroxamic acid derivatives [5]. This makes it the preferred scaffold for generating affinity chromatography ligands, biotinylated probes, or PROTAC linker attachment points where a free carboxylate is the essential conjugation group.

Application
Selection Property
Validation Focus
STAT3 hit-to-lead optimization studies
Carbonyl H-bond acceptor availability for SH2 domain
STAT3 binding assays and pharmacophore modeling
Isoxazole-carboxamide anticancer library synthesis
Ester-to-amide diversification handle
Amide coupling efficiency and SAR exploration
Triethoxy vs trimethoxy substitution comparison
Triethoxyphenyl ring metabolic stability context
Enzyme inhibition profile and metabolic stability assessment
Chemical probe and PROTAC linker attachment
Methyl ester lability for carboxylate generation
Conjugation chemistry efficiency and probe retention
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